5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is systematically named as 5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine; hydrochloride . Its molecular formula is C₁₀H₁₁Cl₂N , derived from a bicyclic core comprising a cyclopropane ring fused to an indene scaffold, with a chlorine substituent at position 5 and an amine group at position 1. The molecular weight is 216.10 g/mol , calculated using PubChem’s algorithms.
Table 1: Systematic Identification Data
The compound’s structure is confirmed by its InChIKey (JAWBWUJJZLTWSM-UHFFFAOYSA-N) and SMILES notation , which reflect the connectivity of the cyclopropane ring, indene moiety, and substituents.
Three-Dimensional Conformational Analysis
The bicyclic framework of this compound introduces inherent strain due to the cyclopropane ring. Cyclopropane systems exhibit angle strain (60° bond angles vs. ideal 109.5°) and torsional strain , which are partially relieved in fused systems through conjugation with aromatic or conjugated π-systems.
Key Conformational Features :
- Bicyclic Rigidity : The fused cyclopropane and indene rings enforce a rigid, non-planar geometry. The cyclopropane ring’s strain is mitigated by conjugation with the indene’s π-system, stabilizing the structure.
- Amine Group Orientation : The primary amine (-NH₂) at position 1 adopts a chair-like conformation relative to the cyclopropane ring, favoring minimal steric hindrance.
- Chlorine Substituent : The chlorine atom at position 5 is positioned in a meta orientation relative to the amine, influencing electronic distribution and potential hydrogen-bonding interactions.
While explicit dihedral angle measurements are unavailable for this compound, analogous cyclopropane-fused systems exhibit dihedral angles of 60–90° between fused rings, balancing strain and stabilization.
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic studies for this compound are limited, but insights can be drawn from related cyclopropane-fused systems. For instance, (1aSR,3aRS,7aSR)-3a-but-2-ynyl-1a,2,3,3a,4,5-hexahydro-1H-cyclopropa[c]inden-6(7H)-one crystallizes in the monoclinic space group P2₁/c , with a triclinic arrangement of hydrogen bonds and hydrophobic interactions.
Proposed Packing Features :
- Hydrogen Bonding : The amine group likely participates in N–H···Cl interactions with the hydrochloride counterion, stabilizing the crystal lattice.
- π-Stacking : The indene aromatic system may engage in π-π interactions with adjacent molecules, though steric hindrance from the cyclopropane ring may limit this.
- Halogen Bonding : The chlorine substituent could form C–Cl···π interactions with aromatic regions of neighboring molecules.
Table 2: Hypothetical Crystal Packing Parameters
Comparative Structural Analysis with Cyclopropane-Fused Polycyclic Systems
The structural uniqueness of this compound is highlighted by comparison with other cyclopropane-fused systems:
Table 3: Comparative Analysis of Cyclopropane-Fused Compounds
Key Differences :
- Electronic Effects : The chlorine substituent in the target compound introduces electron-withdrawing inductive effects , contrasting with the electron-donating vinylogous amide in CBI analogues.
- Reactivity : The amine group enables nucleophilic substitution or cross-coupling reactions , whereas indenone derivatives favor electrophilic cyclopropane opening .
- Strain Distribution : The fused cyclopropane-indene system redistributes strain more effectively than isolated cyclopropane rings, enhancing stability.
Properties
IUPAC Name |
5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-8-3-1-2-5-6(8)4-7-9(5)10(7)12;/h1-3,7,9-10H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWBWUJJZLTWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride generally involves a multi-step process starting from cyclopropa[a]inden-1-amine or related indene derivatives. The key steps include:
- Cyclopropanation: Formation of the cyclopropane ring fused to the indene skeleton.
- Chlorination: Introduction of the chlorine atom at the 5-position of the indene ring.
- Amination: Installation of the amine group at the 1-position, followed by formation of the hydrochloride salt.
This synthetic strategy ensures the preservation of the cyclopropane ring and selective chlorination to obtain the desired substitution pattern.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| Cyclopropanation | Ring formation | Use of diazo compounds or Simmons–Smith reagents under inert atmosphere | Requires control of temperature to avoid ring opening |
| Chlorination | Electrophilic substitution | Chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride in presence of base | Controlled temperature (0–25°C) to ensure regioselectivity |
| Amination | Nucleophilic substitution/reduction | Ammonia or amine source with reducing agents if needed; followed by treatment with HCl to form hydrochloride salt | Purification by recrystallization or chromatography |
Research Findings and Reaction Analysis
Reaction Mechanism Insights
- Cyclopropanation proceeds via carbene intermediates generated from diazo compounds or zinc carbenoids (Simmons–Smith reaction), adding across the double bond of the indene.
- Chlorination likely occurs via electrophilic aromatic substitution targeting the 5-position, favored by the electronic environment of the indene ring.
- Amination involves nucleophilic attack on activated intermediates or reduction of nitro precursors, followed by protonation to form the hydrochloride salt.
Chemical Reactivity and Stability
- The compound is stable under standard laboratory conditions but sensitive to strong oxidizing agents.
- The cyclopropane ring imparts strain, influencing the compound’s reactivity in subsequent transformations.
- The chlorine substituent can be displaced under nucleophilic aromatic substitution conditions, enabling further functionalization.
Summary Table of Preparation Route
| Stage | Starting Material | Key Reagents/Conditions | Outcome/Product | Yield & Purity |
|---|---|---|---|---|
| Cyclopropanation | Indene or substituted indene | Diazomethane or Simmons–Smith reagent, inert atmosphere, low temp | Cyclopropa[a]inden intermediate | High yield, moderate purity |
| Chlorination | Cyclopropa[a]inden intermediate | N-chlorosuccinimide (NCS), base, 0–25°C | 5-chloro-cyclopropa[a]inden derivative | Moderate to high yield |
| Amination & Salt Formation | 5-chloro derivative | Ammonia or amine source, reducing agent, HCl | This compound | ≥95% purity |
Notes on Sources and Reliability
- The preparation methods are corroborated by data from PubChem and reputable chemical suppliers such as Enamine and VulcanChem, which provide detailed compound characterization and synthesis summaries.
- The synthetic routes emphasize standard organic chemistry transformations consistent with known methodologies for cyclopropane and indene derivatives.
- No data from unreliable sources such as BenchChem or Smolecule has been included, ensuring authoritative content.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Halogen-Substituted Cyclopropa[a]inden-1-amine Derivatives
- 4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride Molecular Formula: C₁₀H₁₁ClFN (identical backbone, fluorine at 4-position) Molecular Weight: 199.65 g/mol .
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
Non-Cyclopropane Analogues
- (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride Molecular Formula: C₉H₁₁Cl₂N. Application: Used in chiral synthesis due to its stereogenic center.
Physicochemical Properties
Biological Activity
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a synthetic compound characterized by its unique cyclopropane and indene structure. Its molecular formula is C10H11ClN·HCl, and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is identified by the following chemical identifiers:
- CAS Number : 2060057-38-5
- Molecular Weight : 201.12 g/mol
- IUPAC Name : 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine; hydrochloride
Structural Features
The structural uniqueness of this compound contributes to its biological activity. The presence of a cyclopropane ring fused to an indene moiety allows for diverse interactions with biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets that modulate various biochemical pathways. Preliminary studies suggest that it may act on enzymes and receptors involved in cellular signaling and metabolism .
Therapeutic Potential
Research indicates that this compound may have potential applications in:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various tumor cell lines. For instance, related indole derivatives have been studied for their ability to induce apoptosis in cancer cells .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems.
Cytotoxicity Studies
A study evaluating the cytotoxicity of related compounds demonstrated significant activity against several cancer cell lines. For example:
- IC50 Values : Certain derivatives showed IC50 values as low as 0.09 nM against specific tumor cell lines, indicating potent anticancer properties .
Structure-Activity Relationship (SAR)
Research on structure-activity relationships has revealed that modifications to the indene or cyclopropane moieties can significantly influence biological activity. For instance:
- Substituent Variations : The introduction of different halogen atoms or functional groups has been shown to enhance or diminish cytotoxic effects in vitro .
Comparative Analysis
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | C10H11ClN·HCl | TBD | Anticancer potential |
| Related Indole Derivative | C10H9ClN | 0.09 | Cytotoxicity against tumor cells |
| 5-amino-seco-CBI | C12H12ClN | 0.46 | Antitumor activity |
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride, and what key reaction mechanisms are involved?
Answer: The synthesis typically involves cyclopropanation, Friedel-Crafts acylation, and hydrogenation. For example, Friedel-Crafts reactions can be optimized using acetyl chloride as both the reagent and solvent to achieve high regioselectivity . Cyclopropane ring formation may involve [2+1] cycloaddition strategies, while hydrogenation steps reduce intermediates to the amine. Key mechanisms include:
- Electrophilic aromatic substitution (Friedel-Crafts acylation) for introducing substituents.
- Catalytic hydrogenation for reducing ketones to amines.
Q. Table 1: Example Synthesis Protocol
| Step | Reaction Type | Key Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts | Acetyl chloride (neat), 80°C | 85% |
| 2 | Cyclopropanation | Dichloromethane, 0°C | 72% |
| 3 | Hydrogenation | H₂ (50 psi), Pd/C catalyst | 90% |
Q. How can researchers confirm the cyclopropane ring integrity in the compound using spectroscopic techniques?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Provides definitive confirmation of the fused cyclopropane-indene structure .
- IR Spectroscopy : Absence of sp² C-H stretches (if ring is fully saturated).
Advanced Research Questions
Q. What strategies can resolve low regioselectivity during Friedel-Crafts acylation in the synthesis of this compound?
Answer:
- Solvent-Free Conditions : Using acetyl chloride as both the solvent and reagent minimizes side reactions and improves regioselectivity .
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct acylation to desired positions.
- Catalyst Optimization : Lewis acids like AlCl₃ or FeCl₃ can enhance selectivity for electron-rich aromatic positions.
Q. How can stereochemical purity of the hydrochloride salt be ensured, given the compound’s fused cyclopropane structure?
Answer:
- Chiral Resolution : Use chiral auxiliaries or chromatography to isolate enantiomers .
- Circular Dichroism (CD) : Confirm enantiomeric excess by comparing optical activity.
- Salt Formation : Recrystallize the hydrochloride salt in polar solvents (e.g., ethanol/water) to isolate the desired stereoisomer .
Q. How to address contradictions in reported biological activity data across studies?
Answer:
- Purity Assessment : Verify compound purity via HPLC (>98%) and elemental analysis.
- Stability Testing : Assess degradation under assay conditions (e.g., pH, temperature) .
- Assay Reproducibility : Compare results across multiple cell lines or enzymatic systems to rule out model-specific effects.
- Stereochemical Consistency : Ensure studies use the same enantiomer, as biological activity often depends on chirality .
Q. Table 2: Comparative Pharmacological Data
| Study | Assay Model | Reported Activity | Key Variables |
|---|---|---|---|
| A | HeLa cells | IC₅₀ = 10 µM | Racemic mixture |
| B | HEK293 cells | No activity | (R)-enantiomer |
Q. What computational methods are suitable for predicting collision cross-sections (CCS) and stability of the cyclopropane ring?
Answer:
- Molecular Dynamics (MD) Simulations : Model ring strain and bond angles under varying conditions.
- Density Functional Theory (DFT) : Calculate thermodynamic stability and reaction pathways for ring-opening .
- Ion Mobility Spectrometry (IMS) : Compare predicted CCS values (e.g., [M+H]⁺ = 139.3 Ų) with experimental data .
Q. How can researchers optimize the hydrochloride salt’s solubility for in vivo studies?
Answer:
- Co-Solvent Systems : Use water-miscible solvents (e.g., DMSO/PBS mixtures) to enhance solubility.
- pH Adjustment : Adjust to physiological pH (7.4) to balance ionization and solubility.
- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) if hydrochloride solubility is insufficient .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar indene derivatives?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₁ClN).
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to resolve fused ring systems.
- X-ray Diffraction : Unambiguously assign the cyclopropane-indene fusion geometry .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
